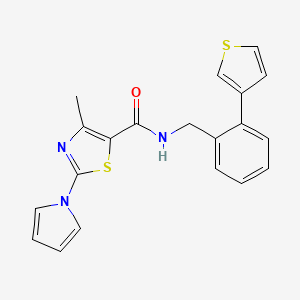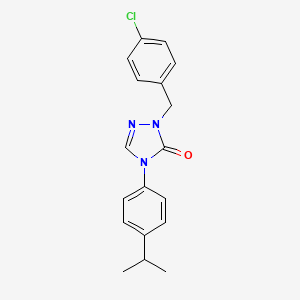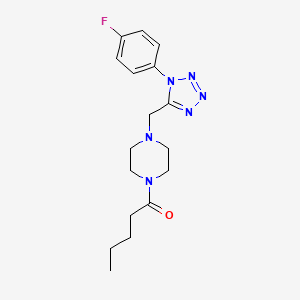
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one, commonly known as FPTP, is a synthetic compound that has been widely studied for its potential therapeutic applications. FPTP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antagonistic Activity on Serotonin Receptors
Research has shown that derivatives similar to the specified compound have been prepared and tested for their antagonistic activities on 5-HT2 and alpha 1 receptors. Among these derivatives, certain compounds exhibited potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, without showing alpha 1 antagonist activity. This suggests their potential use in developing treatments targeting serotonin receptors, which could have implications for mental health conditions such as depression or anxiety (Watanabe et al., 1992).
Dopamine and Serotonin Receptor Affinity
Another study synthesized a series of compounds to explore their affinity for dopamine D-2 and serotonin 5-HT2 receptors, revealing that certain derivatives inhibited quipazine-induced head twitches in rats, indicative of central 5-HT2 receptor antagonism. This research opens avenues for these compounds' use as noncataleptogenic, centrally acting agents, potentially offering new pathways for treating psychiatric disorders (Perregaard et al., 1992).
Antibacterial and Biofilm Inhibition
A novel series of compounds, including bis(pyrazole-benzofuran) hybrids, demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These findings suggest the compound's utility in addressing bacterial infections and their resistance mechanisms, particularly in treating diseases caused by E. coli, S. aureus, and S. mutans, highlighting a potential avenue for developing new antimicrobial agents (Mekky & Sanad, 2020).
Crystal Structure Analysis
The determination of the crystal and molecular structure of a compound structurally related to the one has provided insights into its molecular conformation, hydrogen bonding, and overall architecture. Such analyses are crucial for understanding the compound's chemical behavior and interactions, informing the design of drugs with optimized efficacy and minimized side effects (Oezbey et al., 1998).
Anticancer Activity
Research into the synthesis, crystal structure, and biological evaluation of heterocyclic compounds has unveiled their potential anti-bone cancer activity. By designing molecules based on specific structural criteria, scientists have been able to assess their efficacy against human bone cancer cell lines, offering a promising direction for cancer treatment research (Lv et al., 2019).
properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-2-3-4-17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)15-7-5-14(18)6-8-15/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUOSAGLWELEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)
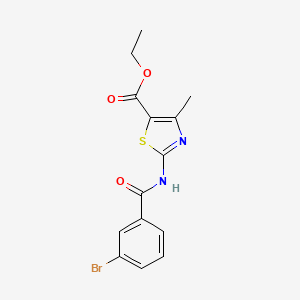
![4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane](/img/structure/B2572549.png)
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

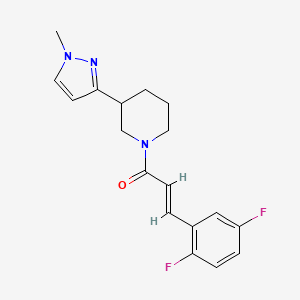
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)
![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)
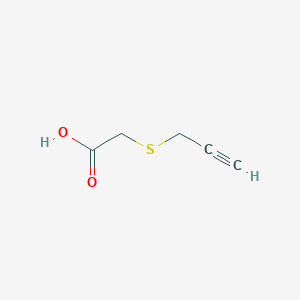
![N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2572559.png)
![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)
